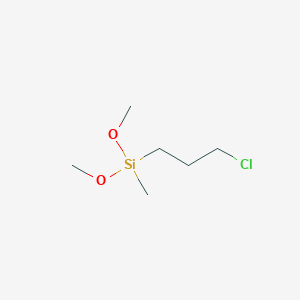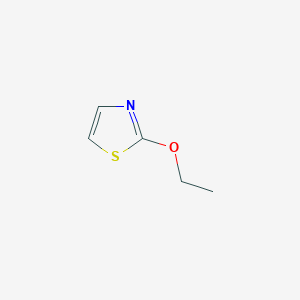
(R)-ethyl 2-acetamido-3-(acetylthio)propanoate
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “®-ethyl 2-acetamido-3-(acetylthio)propanoate” is 1S/C7H11NO4S/c1-4(9)8-6(7(11)12)3-13-5(2)10/h6H,3H2,1-2H3,(H,8,9)(H,11,12)/t6-/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
“®-ethyl 2-acetamido-3-(acetylthio)propanoate” is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Antioxidant Research
As a derivative of N-acetylcysteine, this compound exhibits antioxidant properties. It’s used in research to understand the mechanisms of oxidant scavenging and glutathione replenishment. Studies focus on its potential to mitigate oxidative stress-related damage in various diseases .
Therapeutic Applications in Rare Diseases
The compound’s ability to act as a cysteine donor makes it valuable in researching treatments for rare diseases that involve mitochondrial dysfunction. It’s being explored for its therapeutic potential in conditions where antioxidant signaling and cellular redox balance are compromised .
HIV Research
In the context of HIV, ®-ethyl 2-acetamido-3-(acetylthio)propanoate is studied for its effects on cysteine and glutathione levels in plasma and mononuclear cells. Research indicates that it may help correct deficiencies in these crucial sulfhydryls, which are often observed in HIV-infected patients .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that n-acetylcysteine (nac), a related compound, acts as a precursor of cysteine and thereby, glutathione (gsh), an important antioxidant in the body .
Mode of Action
Nac, a structurally similar compound, acts as an antioxidant through a variety of mechanisms, including oxidant scavenging, gsh replenishment, and antioxidant signaling . It is plausible that S,N-Diacetylcysteine monoethyl ester may have similar actions.
Biochemical Pathways
Nac is known to be involved in the synthesis of gsh, a thiol-containing tripeptide that plays a crucial role in maintaining the oxidation-reduction balance within the cells of the human body .
Pharmacokinetics
A related study indicates that s,n-diacetylcysteine monoethyl ester (dace) is rapidly hydrolyzed and deacetylated to n-acetylcysteine and cysteine in plasma .
Result of Action
Given its structural similarity to nac, it is plausible that it may contribute to the replenishment of gsh and thereby help in maintaining the cellular redox balance .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c .
Propiedades
IUPAC Name |
ethyl (2R)-2-acetamido-3-acetylsulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c1-4-14-9(13)8(10-6(2)11)5-15-7(3)12/h8H,4-5H2,1-3H3,(H,10,11)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVURBLPSBAOFS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CSC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941317 | |
| Record name | N-[3-(Acetylsulfanyl)-1-ethoxy-1-oxopropan-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-ethyl 2-acetamido-3-(acetylthio)propanoate | |
CAS RN |
19547-89-8 | |
| Record name | S,N-Diacetylcysteine monoethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019547898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(Acetylsulfanyl)-1-ethoxy-1-oxopropan-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does DACE increase intracellular cysteine and glutathione (GSH) levels more effectively than cysteine itself or other cysteine prodrugs?
A: DACE exhibits superior efficacy in elevating intracellular cysteine and GSH levels compared to direct cysteine administration or other prodrugs like N-acetylcysteine and oxothiazolidine carboxylic acid []. This enhanced effect stems from DACE's ability to bypass active transport mechanisms for cellular uptake, unlike cysteine. Research demonstrates that incubating peripheral blood mononuclear cells with DACE leads to higher intracellular cysteine and GSH concentrations after 24 hours compared to equivalent doses of cysteine or other prodrugs []. This suggests that DACE's structure facilitates a more efficient entry into cells, leading to a greater increase in cysteine and GSH levels.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















